molecular formula C16H26N2O5S B12766813 Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- CAS No. 103595-47-7

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy-

Cat. No.: B12766813
CAS No.: 103595-47-7
M. Wt: 358.5 g/mol
InChI Key: RQGBKJZFRGEKMI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- is a sulfonamide derivative characterized by a 2,3,4-trimethoxy-substituted benzene ring linked to a piperidinoethylamine group via a sulfonamide bridge. This compound belongs to a class of molecules where structural modifications, such as variations in the amine substituent or methoxy group positioning, significantly influence pharmacological activity, solubility, and toxicity.

Properties

CAS No.

103595-47-7

Molecular Formula

C16H26N2O5S

Molecular Weight

358.5 g/mol

IUPAC Name

2,3,4-trimethoxy-N-(2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C16H26N2O5S/c1-21-13-7-8-14(16(23-3)15(13)22-2)24(19,20)17-9-12-18-10-5-4-6-11-18/h7-8,17H,4-6,9-12H2,1-3H3

InChI Key

RQGBKJZFRGEKMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCCN2CCCCC2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analog: Benzenesulfonamide, N-[2-(diethylamino)ethyl]-2,3,4-trimethoxy- (CAS 103595-46-6)

Key Differences :

  • Substituent: The diethylaminoethyl group replaces the piperidinoethyl group.
  • Molecular Formula: C₁₅H₂₆N₂O₅S (MW: 346.44) vs. hypothetical C₁₆H₂₆N₂O₅S for the piperidinoethyl analog (estimated MW: ~362.5).
  • Toxicity: Exhibits an LD₅₀ >500 mg/kg (intraperitoneal, mice) with neurotoxic effects (paresthesia, somnolence) .

Biological Relevance: The diethylamino analog’s neurotoxic effects suggest sulfonamides with tertiary amines require careful optimization for CNS applications.

Anti-Cancer Analogs: N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-4-methyl-N-(3,4,5-trimethoxy-phenyl)-benzenesulfonamide

Key Differences :

  • Substituents : Incorporates a benzimidazole-ethyl group and 3,4,5-trimethoxyphenyl instead of 2,3,4-trimethoxy.
  • Activity : Demonstrates potent anti-cancer effects against PC-3, MGC-803, and MCF-7 cell lines, likely due to the benzimidazole moiety enhancing DNA intercalation or kinase inhibition .

Implications : The 2,3,4-trimethoxy configuration in the target compound may shift selectivity toward different targets compared to 3,4,5-trimethoxy derivatives.

Piperidine-Containing Analog: N-(4-Methylphenyl)-N-{1-[(2,3,4-Trimethoxyphenyl)methyl]piperidin-4-yl}benzenesulfonamide

Key Differences :

  • Structure : Features a piperidin-4-yl group tethered to a trimethoxybenzyl moiety.
  • Molecular Weight : 510.65 (vs. ~362.5 for the target compound), suggesting reduced bioavailability due to higher lipophilicity .

Pharmacokinetics : Bulkier substituents may hinder blood-brain barrier penetration but improve binding to peripheral targets.

Hybrid Structures: Imidazolone-Sulphonamide-Pyrimidine and Quinoxaline Derivatives

Examples :

  • (Z)-4-(5-oxo-2-phenyl-4-(2,3,4-trimethoxybenzylidene)-imidazole-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide : Shows EGFR-TK inhibitory activity, highlighting the role of the 2,3,4-trimethoxybenzylidene group in kinase binding .
  • 4-[3-(3-Methyl-quinoxalin-2-yl)-5-(3,4,5-trimethoxy-phenyl)-pyrazol-1-yl]-benzenesulfonamide: Exhibits antioxidant and anti-inflammatory properties, with the quinoxaline ring enhancing π-π stacking interactions .

Structural Insights : The target compound’s lack of heterocyclic appendages may limit multi-target activity but improve specificity for certain receptors.

Physicochemical and Toxicological Comparisons

Compound Molecular Weight Key Substituents Toxicity (LD₅₀) Notable Activity
Target Compound (Hypothetical) ~362.5 Piperidinoethyl, 2,3,4-trimethoxy Unknown Unknown (predicted CNS activity)
N-[2-(Diethylamino)ethyl] analog 346.44 Diethylaminoethyl >500 mg/kg Neurotoxicity
Benzimidazole-containing analog ~450 (estimated) Benzimidazole-ethyl N/A Anti-cancer
Quinoxaline derivative 697.35 Quinoxaline, trimethoxyphenyl N/A Antioxidant, anti-inflammatory

Biological Activity

Benzenesulfonamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. Among these, Benzenesulfonamide, N-(2-piperidinoethyl)-2,3,4-trimethoxy- (CAS No. 103595-47-7) is notable for its potential therapeutic applications. This article explores its biological activity, focusing on cardiovascular effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a piperidinoethyl chain and three methoxy groups on the benzene ring. The synthesis typically involves the reaction of benzenesulfonyl chloride with N-(2-piperidinoethyl)-2,3,4-trimethoxyaniline in the presence of a base like sodium hydroxide to neutralize hydrochloric acid formed during the reaction.

Cardiovascular Effects

Recent studies have demonstrated that benzenesulfonamide derivatives can significantly influence cardiovascular parameters. Specifically, 4-(2-amino-ethyl)-benzenesulfonamide , a related compound, was shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. These effects suggest that the compound may interact with calcium channels, leading to vasodilation and reduced blood pressure .

Table 1: Effects of Benzenesulfonamide Derivatives on Cardiovascular Parameters

Compound NamePerfusion Pressure ChangeCoronary Resistance Change
4-(2-amino-ethyl)-benzenesulfonamideDecreasedDecreased
2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamideNot SpecifiedNot Specified
Control (No Treatment)BaselineBaseline

Antimicrobial Activity

Benzenesulfonamide compounds have also been evaluated for their antimicrobial properties. A study involving various derivatives indicated that certain benzenesulfonamides exhibited significant activity against both bacterial and fungal pathogens. For instance, derivatives were tested against Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in inhibiting growth .

The mechanism by which benzenesulfonamide derivatives exert their biological effects often involves interaction with specific molecular targets. For instance:

  • Calcium Channel Interaction : The ability of certain sulfonamides to modulate calcium channels has been highlighted as a key mechanism behind their cardiovascular effects. Theoretical docking studies suggest potential binding sites on calcium channel proteins that could lead to physiological changes in vascular resistance and perfusion pressure .
  • Antimicrobial Mechanism : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for pathogen survival .

Case Studies

  • Cardiovascular Study : In a controlled experiment using isolated rat hearts, researchers noted that treatment with 4-(2-amino-ethyl)-benzenesulfonamide resulted in a significant decrease in both perfusion pressure and coronary resistance compared to control conditions. This study provides strong evidence for the compound's potential as a therapeutic agent in managing hypertension or other cardiovascular disorders .
  • Antimicrobial Efficacy : A series of benzenesulfonamide derivatives were synthesized and tested against common plant pathogens. The results indicated that specific modifications in the sulfonamide structure could enhance antimicrobial activity, suggesting pathways for developing more effective agricultural treatments .

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